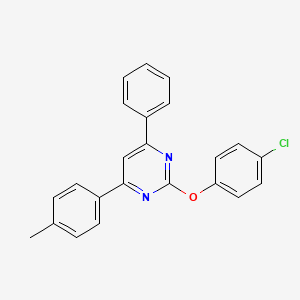

2-(4-chlorophenoxy)-4-(4-methylphenyl)-6-phenylpyrimidine

Description

2-(4-chlorophenoxy)-4-(4-methylphenyl)-6-phenylpyrimidine is an intricate organic compound within the pyrimidine family Its structure is characterized by a pyrimidine ring substituted with chlorophenoxy, methylphenyl, and phenyl groups

Properties

IUPAC Name |

2-(4-chlorophenoxy)-4-(4-methylphenyl)-6-phenylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17ClN2O/c1-16-7-9-18(10-8-16)22-15-21(17-5-3-2-4-6-17)25-23(26-22)27-20-13-11-19(24)12-14-20/h2-15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOWYEJOHKJENAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=NC(=C2)C3=CC=CC=C3)OC4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Aryl Substitution Method

Starting Materials: : Pyrimidine derivatives with appropriate leaving groups, 4-chlorophenol, 4-methylphenylboronic acid, phenylboronic acid.

Catalysts: : Palladium catalysts such as Pd(PPh3)4.

Solvents: : Common organic solvents like tetrahydrofuran or toluene.

Reaction Conditions: : Typically requires heating between 80-110°C and an inert atmosphere.

Nucleophilic Substitution Method

Starting Materials: : 2,4,6-trichloropyrimidine, phenols and anilines for nucleophilic attack.

Base: : Potassium carbonate or sodium hydride.

Solvents: : Dimethyl sulfoxide or acetonitrile.

Reaction Conditions: : Ambient temperature to mild heating around 40-60°C.

Industrial Production Methods

Scaling up the synthetic routes involves continuous flow chemistry to enhance reaction efficiency, yield, and safety. Continuous reactors can maintain optimal reaction conditions and facilitate large-scale production while minimizing the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions

Example: : Halogen exchange reactions.

Reagents: : Nucleophiles like sodium thiolate.

Oxidation Reactions

Example: : Formation of oxides or quinones.

Reagents: : Potassium permanganate or hydrogen peroxide.

Reduction Reactions

Example: : Hydrogenation of aromatic rings.

Reagents: : Hydrogen gas and catalysts like palladium on carbon.

Major Products

The major products depend on the specific reaction:

Substitution: : Varies widely; can form ether derivatives.

Oxidation: : Typically, oxides or quinones.

Reduction: : Results in partially or fully reduced aromatic systems.

Scientific Research Applications

Chemistry

Catalysis: : Useful as ligands in catalytic systems.

Material Science: : Employed in the synthesis of organic semiconductors.

Biology and Medicine

Pharmacology: : Potential candidate for drug development due to its pyrimidine core, which is often found in antiviral and anticancer agents.

Biochemical Research: : Used as a tool to study protein-ligand interactions.

Industry

Agrochemicals: : May serve as a precursor or active ingredient in the synthesis of herbicides or pesticides.

Dye Manufacturing: : Applied in the production of specialty dyes due to its structural diversity.

Mechanism of Action

The biological activity of 2-(4-chlorophenoxy)-4-(4-methylphenyl)-6-phenylpyrimidine is predicated upon its ability to interact with specific molecular targets such as enzymes or receptors. The compound can inhibit or activate these proteins, affecting cellular pathways and processes. The pyrimidine ring system often interacts with nucleic acids or enzymes involved in nucleic acid synthesis.

Comparison with Similar Compounds

Similar Compounds

4-(4-chlorophenyl)-2-phenylpyrimidine

Similar in containing chlorophenyl and phenyl groups but lacks the methylphenyl substituent.

2-phenyl-4-(4-methylphenyl)pyrimidine

Contains phenyl and methylphenyl groups but lacks the chlorophenoxy group.

2-(4-methoxyphenyl)-4-(4-methylphenyl)-6-phenylpyrimidine

Features a methoxy group instead of a chlorophenoxy group.

Uniqueness

The uniqueness of 2-(4-chlorophenoxy)-4-(4-methylphenyl)-6-phenylpyrimidine arises from the specific combination of substituents on the pyrimidine ring, which influences its chemical reactivity and potential biological activities. The distinct set of functional groups can lead to unique intermolecular interactions, influencing its suitability for various applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.